LogP Differential of 1.1 Units vs. NH2-ASK-COOH Drives ~12.6-Fold Higher Aqueous Partitioning for NH2-SSK-COOH
NH2-SSK-COOH exhibits a calculated LogP of -6.3, which is 1.1 log units more negative than the LogP of -5.2 reported for its closest structural analog, NH2-ASK-COOH (Ala-Ser-Lys) [1]. This LogP difference corresponds to an approximately 12.6-fold difference in the octanol-water partition coefficient (ΔLogP = 1.1; 10^1.1 ≈ 12.6), indicating that NH2-SSK-COOH partitions substantially more into the aqueous phase. The molecular basis for this difference is the replacement of the N-terminal alanine (–CH₃ side chain) in NH2-ASK-COOH with serine (–CH₂OH side chain) in NH2-SSK-COOH, which introduces an additional hydroxyl group capable of hydrogen bonding with water [2].
| Evidence Dimension | Lipophilicity (LogP / octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = -6.3 (NH2-SSK-COOH, Ser-Ser-Lys) |
| Comparator Or Baseline | LogP = -5.2 (NH2-ASK-COOH, Ala-Ser-Lys) |
| Quantified Difference | ΔLogP = 1.1 units; ~12.6-fold greater aqueous partitioning for NH2-SSK-COOH |
| Conditions | Calculated LogP values reported by InvivoChem using standardized computational method; both compounds measured under identical parametrization [1] |
Why This Matters
A 12.6-fold difference in aqueous partitioning directly impacts compound handling, dissolution protocols, and experimental reproducibility—scientists requiring maximal aqueous solubility without co-solvents should preferentially select NH2-SSK-COOH over NH2-ASK-COOH.
- [1] InvivoChem. NH2-SSK-COOH Product Page. CAS No. 352276-62-1. Physicochemical Properties section: LogP -6.3. Accessed 2026. View Source
- [2] ChEBI. CHEBI:158503 – Ala-Ser-Lys (Formula C12H24N4O5) vs. CHEBI:163439 – Ser-Ser-Lys (Formula C12H24N4O6). Structural comparison demonstrating one additional oxygen atom in Ser-Ser-Lys. EMBL-EBI. View Source
